Cas no 890641-01-7 (2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide)

2-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide is a pyrimidine derivative with a thioacetamide functional group, exhibiting potential utility in pharmaceutical and agrochemical research. Its structural features, including the hydroxyl and methyl substituents on the pyrimidine ring, contribute to its reactivity and binding affinity in biological systems. The thioacetamide moiety enhances its versatility as an intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds. This compound may serve as a precursor for antimicrobial or antiviral agents due to its ability to interact with biomolecular targets. Its stability under standard conditions and well-defined synthetic route make it a reliable candidate for further chemical modifications and applications in medicinal chemistry.
2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide structure
890641-01-7 structure
商品名:2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide
CAS番号:890641-01-7
MF:C8H11N3O2S
メガワット:213.25684
MDL:MFCD06651802
CID:871152

2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide 化学的及び物理的性質

名前と識別子

    • 2-((5-Hydroxy-4,6-dimethylpyrimidin-2-yl)thio)acetamide
    • 2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
    • 2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide(SALTDATA: FREE)
    • CHEMBRDG-BB 9008388
    • 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide
    • MDL: MFCD06651802
    • インチ: InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12)
    • InChIKey: HJXQNILWCLLKIU-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(O)C(C)=NC(SCC(N)=O)=N1

計算された属性

  • せいみつぶんしりょう: 213.05700
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 114.40000
  • LogP: 1.07670

2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1248695-5g
2-[(5-HYDROXY-4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETAMIDE
890641-01-7 95%
5g
$355 2023-05-17
abcr
AB221361-5g
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide, 95%; .
890641-01-7 95%
5g
€381.90 2025-02-16
TRC
B444448-100mg
2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
890641-01-7
100mg
$ 65.00 2022-06-07
TRC
B444448-500mg
2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
890641-01-7
500mg
$ 80.00 2022-06-07
abcr
AB221361-1 g
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide; 95%
890641-01-7
1g
€122.60 2022-05-21
abcr
AB221361-5 g
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide; 95%
890641-01-7
5g
€365.50 2023-01-27
1PlusChem
1P008813-1g
2-[(5-HYDROXY-4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETAMIDE
890641-01-7 95%
1g
$128.00 2025-02-22
A2B Chem LLC
AD82855-1g
2-((5-Hydroxy-4,6-dimethylpyrimidin-2-yl)thio)acetamide
890641-01-7 95%
1g
$120.00 2024-04-19
eNovation Chemicals LLC
Y1248695-1g
2-[(5-HYDROXY-4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETAMIDE
890641-01-7 95%
1g
$125 2025-02-26
Ambeed
A582412-5g
2-((5-Hydroxy-4,6-dimethylpyrimidin-2-yl)thio)acetamide
890641-01-7 95+%
5g
$188.0 2024-04-16

2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide 関連文献

2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamideに関する追加情報

Professional Introduction to 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide (CAS No. 890641-01-7)

2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and versatile biological activities. This compound, identified by the CAS number 890641-01-7, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound encompasses a pyrimidine core, which is a pivotal scaffold in medicinal chemistry, modified with hydroxyl and methyl groups, enhancing its pharmacological properties.

The structural features of 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide contribute to its remarkable biological efficacy. The presence of the 5-hydroxy group and the 4,6-dimethyl substituents on the pyrimidine ring imparts specific interactions with biological targets, making it a promising candidate for various therapeutic applications. Recent studies have highlighted the compound's potential in modulating enzymatic pathways and interacting with nucleic acid structures, which are crucial for understanding its pharmacodynamics.

In the realm of drug discovery, 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide has been explored for its role in inhibiting key enzymes involved in inflammatory and metabolic disorders. The hydroxyl group on the pyrimidine ring facilitates hydrogen bonding interactions, which are essential for binding to active sites of enzymes such as kinases and phosphodiesterases. These interactions are critical for developing drugs that can selectively target pathological pathways without affecting normal cellular functions.

Moreover, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into pharmaceutical products. Research has demonstrated that 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide exhibits good solubility in both aqueous and organic solvents, allowing for diverse formulation strategies. This property is particularly advantageous for developing oral formulations that ensure optimal bioavailability and therapeutic efficacy.

The synthesis of 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process, ensuring scalability for industrial applications. Techniques such as catalytic hydrogenation and nucleophilic substitution have been utilized to construct the pyrimidine core and introduce the necessary functional groups.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to proteins involved in cancer progression and immune responses. These findings have paved the way for designing structure-based drug candidates that can modulate these pathways effectively.

In clinical research, 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide has been evaluated in preclinical models for its potential therapeutic benefits. Studies have shown that it can attenuate inflammation and reduce oxidative stress, making it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Additionally, its ability to inhibit certain kinases has sparked interest in its potential use for managing cancers by disrupting tumor growth signaling pathways.

The future prospects of 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide in pharmaceutical applications are vast. Ongoing research aims to further elucidate its mechanism of action and explore novel therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with enhanced efficacy and reduced side effects.

In conclusion, 2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide (CAS No. 890641-01-7) is a multifaceted compound with significant potential in drug development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in addressing various medical challenges.

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